molecular formula C26H35N3O2S B2869330 3,3-dimethyl-N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclobutanecarboxamide CAS No. 2108352-98-1

3,3-dimethyl-N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclobutanecarboxamide

Cat. No.: B2869330
CAS No.: 2108352-98-1
M. Wt: 453.65
InChI Key: HXMFOTQTBNLUCL-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C26H35N3O2S and its molecular weight is 453.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • The expansive rearrangement of N-Vinylthiazolidines and their transformation into tetrahydro-thiazepines and thia-azabicyclooctenes demonstrates the versatility of thiazole derivatives in synthetic chemistry. Such processes can lead to novel heterocyclic compounds with potential applications in drug development and materials science (Calvo et al., 2005).

Antimicrobial and Antifungal Activities

  • The synthesis of new pyridine, pyrimidine, and triazine derivatives containing the antipyrine moiety and their evaluation for antimicrobial and antifungal activities illustrate the potential of such compounds in the development of new antibiotics and antifungal agents. This research points to the importance of structural modification in enhancing biological activity (Othman, 2013).

Antimycobacterial Activity

  • The preparation and evaluation of N-alkoxyphenylhydroxynaphthalenecarboxamides for their antimycobacterial activity highlight the potential of cyclobutane-containing compounds in treating mycobacterial infections. Some compounds exhibited activity comparable or higher than that of known antimycobacterial drugs, underscoring the potential of these compounds in addressing drug-resistant tuberculosis strains (Goněc et al., 2016).

Heterocyclic Synthesis

  • The utility of enaminonitriles in the synthesis of new heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, demonstrates the value of these building blocks in creating pharmacologically active molecules. These synthetic methodologies can lead to novel compounds with potential applications in various therapeutic areas (Fadda et al., 2012).

Larvicidal and Antibacterial Properties

  • The synthesis of novel thiadiazolotriazin-4-ones and their evaluation for mosquito-larvicidal and antibacterial properties showcase the potential of such compounds in public health applications, especially in controlling mosquito populations and bacterial infections (Castelino et al., 2014).

Properties

IUPAC Name

3,3-dimethyl-N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2S/c1-26(2)16-19(17-26)24(30)28-23(18-6-4-3-5-7-18)10-12-29-20-8-9-21(29)15-22(14-20)31-25-27-11-13-32-25/h3-7,11,13,19-23H,8-10,12,14-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFOTQTBNLUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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